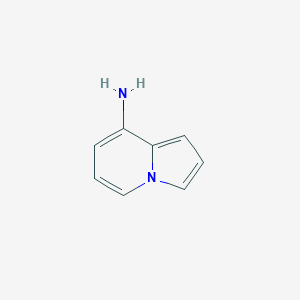

indolizin-8-amine

Description

Properties

IUPAC Name |

indolizin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-3-1-5-10-6-2-4-8(7)10/h1-6H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOZNPAYFZOFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CC=C2C(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Indolizin-8-amine and its derivatives have shown promise in several therapeutic areas:

- Antioxidant Activity : Research indicates that this compound derivatives exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems. Studies have demonstrated their effectiveness in scavenging free radicals and reducing lipid peroxidation in mouse brain homogenates .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. This compound derivatives have shown potential as antibacterial and antifungal agents, making them candidates for developing new antimicrobial therapies .

- Neurological Disorders : Some derivatives of this compound have been investigated for their anticonvulsant and anti-inflammatory activities, suggesting potential applications in treating epilepsy and neuroinflammation .

- Cancer Research : this compound has been linked to the inhibition of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis. This suggests its potential as an anti-cancer agent .

Material Science Applications

This compound is not only significant in medicinal chemistry but also finds applications in material science:

- Dye Sensitized Solar Cells (DSSCs) : Indolizin-based compounds have been explored as dyes for DSSCs due to their favorable electronic properties and ability to absorb light efficiently. Their application could enhance the efficiency of solar energy conversion systems .

- Fluorophores : Recent advancements have led to the development of indolizine fluorophores through catalytic synthesis methods. These compounds are valuable for applications in fluorescence imaging and sensing technologies .

Synthesis and Chemical Transformations

The synthesis of this compound can be achieved through various chemical transformations, including:

- Catalytic Methods : New catalytic strategies for synthesizing indolizine derivatives have been developed, allowing for efficient production with high yields. For instance, aminocatalysis has emerged as a powerful tool for constructing complex indolizine structures .

| Synthesis Method | Description | Yield |

|---|---|---|

| Catalytic Carbonylation | Direct synthesis of indolizine fluorophores | Moderate |

| Aminocatalysis | One-pot reactions leading to diverse indolizine derivatives | High |

| Photochemical Reactions | Red-light induced transformations involving amines | Variable |

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Antioxidant Studies : A study demonstrated that novel organochalcogen compounds containing an indolizine nucleus exhibited significant antioxidant activity, reducing oxidative stress markers in vitro .

- Antimicrobial Testing : In vitro assays revealed that specific indolizin derivatives effectively inhibited the growth of bacterial strains, indicating their potential as new antimicrobial agents .

- Fluorescence Applications : Research on indolizine-based fluorophores showcased their utility in bioimaging applications, where they exhibited strong fluorescence under specific excitation conditions .

Mechanism of Action

The mechanism of action of indolizin-8-ylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: indolizin-8-amine can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: The compound may influence various biological pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[1,5-a]pyrazin-8-amine

- Structure : A fused imidazole-pyrazine system with an amine at the 8-position.

- Key Data : CAS 26538-77-2; molecular formula C₆H₆N₄ (MW 134.14) .

- Applications : Used as a building block in drug discovery, particularly for kinase inhibitors .

Imidazo[1,2-a]pyridin-8-amine

- Structure : Combines imidazole and pyridine rings with an amine at the 8-position.

- Key Data : CAS 235106-56-6 (dihydrochloride form); free base formula C₇H₇N₃ (MW 133.15) .

- Synthesis : Achieved through Gould-Jacobs cyclization or palladium-mediated cross-coupling .

- Applications : Intermediate in antiviral and anticancer agents due to its planar aromatic structure .

6-Chloro-N-(cyclopropylmethyl)-3-(1H-indazol-5-yl)imidazo[1,2-b]pyridazin-8-amine

- Structure : Imidazo-pyridazine core with chloro, indazolyl, and cyclopropylmethylamine substituents.

- Key Data : Formula C₁₇H₁₅ClN₆ (MW 362.80) .

- Applications : Investigated as a kinase inhibitor in oncology research .

Indolizine (Parent Compound)

- Structure : The unsubstituted bicyclic system (C₈H₇N, MW 117.15) without the 8-amine group.

- Key Data : CAS 274-40-8 .

- Synthesis : Prepared via dehydrogenation of indolizidine alkaloids or cycloaddition reactions .

Structural and Functional Analysis

Key Structural Differences

| Feature | Indolizin-8-amine | Imidazo[1,5-a]pyrazin-8-amine | Imidazo[1,2-a]pyridin-8-amine |

|---|---|---|---|

| Core Rings | 6+5 fused (indolizine) | 5+6 fused (imidazole-pyrazine) | 5+6 fused (imidazole-pyridine) |

| Heteroatoms | 1 Nitrogen | 4 Nitrogens | 3 Nitrogens |

| Amine Position | 8 | 8 | 8 |

| Molecular Weight | ~132.16 (estimated) | 134.14 | 133.15 |

Biological Activity

Indolizin-8-amine, a member of the indolizine family, has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential applications of this compound based on recent research findings.

Overview of this compound

This compound is characterized by its unique heterocyclic structure, which contributes to its biological activity. Indolizines are known for their potential as therapeutic agents due to their ability to interact with various biological targets.

1. Anticancer Activity

This compound has shown promising anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 5.2 | |

| Melanoma | B16-BL6 | 3.8 | |

| Lung Cancer | A549 | 4.5 |

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogens:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| E. coli | Bactericidal | 32 µg/mL | |

| S. aureus | Bacteriostatic | 16 µg/mL | |

| C. albicans | Fungicidal | 20 µg/mL |

This activity is attributed to the compound's ability to disrupt microbial cell membranes.

3. Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory effects, making it a candidate for treating inflammatory diseases:

| Inflammatory Model | Effect | Dosage (mg/kg) | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema in rats | Reduction in edema | 10 | |

| LPS-induced inflammation in mice | Decreased cytokine levels | 5 |

The compound appears to inhibit pro-inflammatory cytokines, thereby reducing inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the indolizine core can enhance or diminish its pharmacological effects. For instance, substituents at specific positions on the indolizine ring have been correlated with increased potency against cancer cells and microbes .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in vitro using human breast cancer cells (MDA-MB-231). The results showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited a strong bacteriostatic effect at low concentrations, suggesting potential as a therapeutic agent for treating infections caused by resistant strains .

Preparation Methods

Multicomponent Synthesis via PdI₂/KI Catalysis

A PdI₂/KI-catalyzed oxidative aminocarbonylation strategy enables the direct synthesis of indolizine derivatives bearing acetamide substituents, which can be hydrolyzed or reduced to yield indolizin-8-amine. Starting from 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compounds, CO, and secondary amines, this method proceeds via a sequential oxidative aminocarbonylation, cyclization, and aromatization sequence. Key conditions include:

-

Catalyst : 0.33 mol% PdI₂ with 0.5 equiv. KI.

-

Reagents : 4:1 CO-air mixture at 20 atm, 100°C in MeCN.

The resulting N,N-disubstituted 2-(indolizin-3-yl)acetamides are fluorescent intermediates. Hydrolysis of the acetamide group (e.g., via HCl/EtOH reflux) or reduction (LiAlH₄) converts these to primary or secondary amines.

Functionalization via Amine Participation

Secondary amines in the reaction medium facilitate intramolecular dearomative conjugate addition, positioning substituents at specific indolizine positions. For example, using benzylamine derivatives directs functionalization to the 8th position.

Hydrogenative Routes to this compound

Platinum-Catalyzed Hydrogenation of Indolizines

Indolizines undergo selective hydrogenation to indolizidines, but controlled partial reduction or functional group retention enables this compound synthesis. PtO₂ or Pt/C catalysts (3.7 atm H₂, HOAc solvent) hydrogenate the pyrrole ring of 5,6,7,8-tetrahydroindolizines while preserving amino groups.

Chemoselective Hydrogenolysis with Palladium

Pd/C-mediated hydrogenolysis cleaves benzyl protecting groups from N-benzylindolizines, producing primary amines. For example:

-

Substrate : N-benzyl-8-nitroindolizine.

-

Conditions : 20 wt% Pd/C, 1 atm H₂, MeOH, 24 h.

Cyclization and Ring-Closure Strategies

[3+2] Cycloaddition with Aminoalkynes

Copper-catalyzed cycloaddition between pyridines and amino-substituted alkynes generates indolizine cores directly. For instance:

N-Acyliminium Ion Cyclization

Formation of N-acyliminium intermediates from pyrrolidine derivatives enables annulation to indolizines. Subsequent hydrolysis or reduction introduces the 8-amine group.

Functional Group Interconversion

Nitro Group Reduction

Nitroindolizines, synthesized via nitration (HNO₃/H₂SO₄), are reduced to amines using Fe/HCl or catalytic hydrogenation:

Hofmann Rearrangement of Amides

Indolizine-8-carboxamides undergo Hofmann rearrangement (Br₂, NaOH) to yield primary amines:

Comparative Analysis of Methods

| Method | Catalyst | Conditions | Yield | Stereoselectivity |

|---|---|---|---|---|

| Pd-catalyzed aminocarbonylation | PdI₂/KI | 100°C, 20 atm CO-air | 48–92% | Moderate |

| PtO₂ hydrogenation | PtO₂ | 3.7 atm H₂, HOAc | 75–95% | >99% dr |

| Nitro reduction | Pd/C | 1 atm H₂, EtOH | 88–92% | N/A |

| [3+2] Cycloaddition | CuI | 80°C, DMF | 70–75% | Low |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for indolizin-8-amine, and how can experimental reproducibility be ensured?

- Methodology : Begin with cyclization reactions (e.g., Bohlmann-Rahtz synthesis) or transition-metal-catalyzed approaches. Document reaction conditions (solvent, temperature, catalysts) and purification steps (column chromatography, recrystallization). For reproducibility, provide full experimental details in the main text (if ≤5 compounds) or supplementary materials, including NMR (¹H/¹³C), HRMS, and HPLC purity data . For known intermediates, cite prior literature; for novel compounds, include elemental analysis and spectral comparisons .

Q. Which analytical techniques are most effective for confirming the purity and structural identity of this compound?

- Methodology : Use a combination of techniques:

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve aromatic proton overlaps.

- HPLC/UPLC : Employ reverse-phase columns (C18) with UV detection (λ = 254 nm) and ≥95% purity thresholds.

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via HRMS and compare fragmentation patterns with computational predictions (e.g., CFM-ID).

- Reference Standards : Cross-validate with commercially available analogs or in-house synthesized controls .

Q. How can researchers address contradictory literature data on this compound’s physicochemical properties?

- Methodology : Conduct a systematic review (PRISMA guidelines) to identify bias or methodological variability. Replicate key studies under standardized conditions (e.g., pH, solvent polarity) and perform meta-analyses on parameters like logP or pKa. Use statistical tools (e.g., Cochrane’s Q-test) to assess heterogeneity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow GHS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.